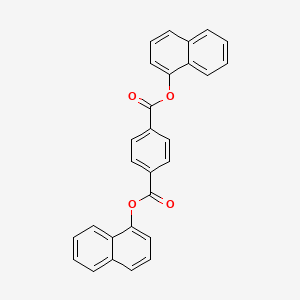
Dinaphthalen-1-yl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through ester linkages at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Mechanochemical methods, which involve grinding the reactants together in the presence of a catalyst, have also been explored for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Dinaphthalen-1-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and benzene-1,4-dicarboxylic acid derivatives.
Reduction: Benzene-1,4-dicarboxylic acid and naphthalen-1-ol.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of dinaphthalen-1-yl benzene-1,4-dicarboxylate is largely dependent on its interaction with other molecules. In luminescent applications, the compound’s ability to absorb and emit light is attributed to the electronic transitions within the naphthalene groups. The energy transfer between the benzene-1,4-dicarboxylate ligand and the naphthalene groups plays a crucial role in its luminescent properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl terephthalate (DOTP): An organic compound with similar ester linkages but different alkyl groups.
Benzene-1,4-dicarboxylate derivatives: Compounds with various substituents on the benzene ring, such as halogens or alkyl groups.
Uniqueness
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is unique due to the presence of two naphthalene groups, which impart distinct luminescent properties and structural rigidity. This makes it particularly valuable in applications requiring high-performance materials and fluorescent probes.
Propriétés
Numéro CAS |
58201-08-4 |
|---|---|
Formule moléculaire |
C28H18O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
dinaphthalen-1-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(30)32-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
Clé InChI |
RXHZNVOXAZPERP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
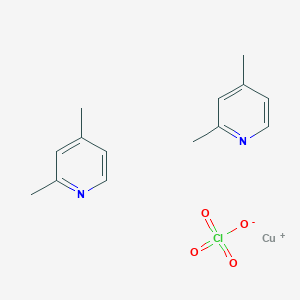
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
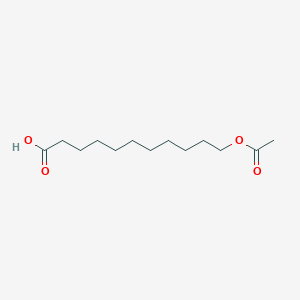
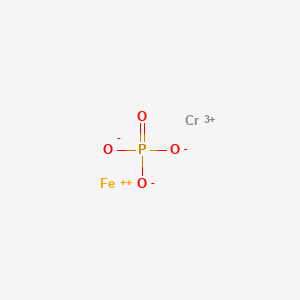
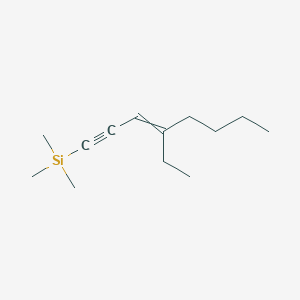
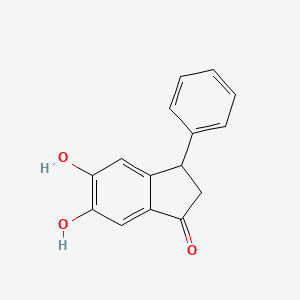
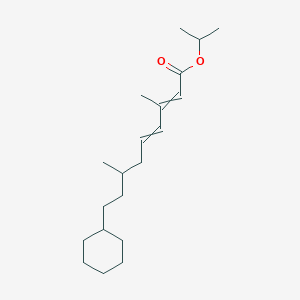
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
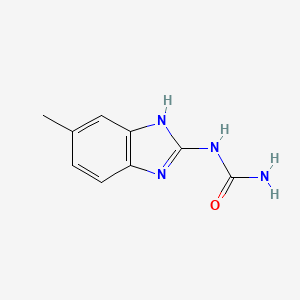
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
